molecular formula C7H16N2 B15061038 (3R)-1-(Methylethyl)pyrrolidine-3-ylamine

(3R)-1-(Methylethyl)pyrrolidine-3-ylamine

Cat. No.: B15061038
M. Wt: 128.22 g/mol
InChI Key: QQBSLNKWDXZLKL-SSDOTTSWSA-N
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Description

(3R)-1-(Methylethyl)pyrrolidine-3-ylamine is a chiral amine compound with potential applications in various fields such as organic synthesis, pharmaceuticals, and materials science. The compound features a pyrrolidine ring substituted with an isopropyl group and an amine group, making it an interesting subject for chemical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R)-1-(Methylethyl)pyrrolidine-3-ylamine typically involves the following steps:

    Starting Materials: The synthesis may begin with commercially available starting materials such as ®-pyrrolidine-3-carboxylic acid.

    Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The alcohol can then be converted to a leaving group (e.g., tosylate) and subsequently substituted with an isopropylamine group under basic conditions.

Industrial Production Methods

Industrial production methods may involve similar synthetic routes but optimized for large-scale production. This could include the use of continuous flow reactors, catalytic processes, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(3R)-1-(Methylethyl)pyrrolidine-3-ylamine can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form imines or nitriles using oxidizing agents like potassium permanganate (KMnO4).

    Reduction: The compound can be reduced to form secondary or tertiary amines using reducing agents like sodium borohydride (NaBH4).

    Substitution: The amine group can participate in nucleophilic substitution reactions with alkyl halides to form substituted amines.

Common Reagents and Conditions

    Oxidation: KMnO4, H2O2, or other oxidizing agents under acidic or basic conditions.

    Reduction: NaBH4, LiAlH4, or catalytic hydrogenation.

    Substitution: Alkyl halides, tosylates, or mesylates under basic conditions.

Major Products

    Oxidation: Imines, nitriles.

    Reduction: Secondary or tertiary amines.

    Substitution: Substituted amines with various alkyl groups.

Scientific Research Applications

    Chemistry: As a chiral building block in asymmetric synthesis.

    Biology: As a ligand in the study of enzyme-substrate interactions.

    Medicine: As a precursor for the synthesis of pharmaceutical compounds.

    Industry: In the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (3R)-1-(Methylethyl)pyrrolidine-3-ylamine depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing biochemical pathways. The molecular targets and pathways involved would require detailed study through experimental research.

Comparison with Similar Compounds

Similar Compounds

    (S)-1-(Methylethyl)pyrrolidine-3-ylamine: The enantiomer of the compound with different stereochemistry.

    N-Methylpyrrolidine: A structurally similar compound with a methyl group instead of an isopropyl group.

    Pyrrolidine: The parent compound without any substituents.

Uniqueness

(3R)-1-(Methylethyl)pyrrolidine-3-ylamine is unique due to its specific chiral configuration and the presence of both an isopropyl group and an amine group, which can impart distinct chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C7H16N2

Molecular Weight

128.22 g/mol

IUPAC Name

(3R)-1-propylpyrrolidin-3-amine

InChI

InChI=1S/C7H16N2/c1-2-4-9-5-3-7(8)6-9/h7H,2-6,8H2,1H3/t7-/m1/s1

InChI Key

QQBSLNKWDXZLKL-SSDOTTSWSA-N

Isomeric SMILES

CCCN1CC[C@H](C1)N

Canonical SMILES

CCCN1CCC(C1)N

Origin of Product

United States

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